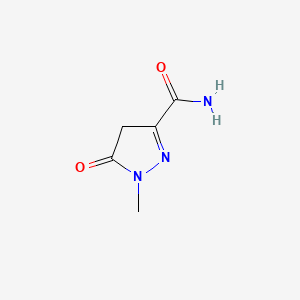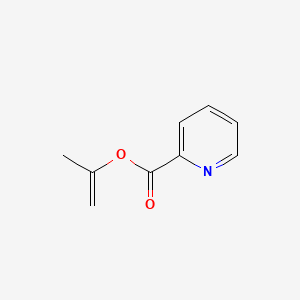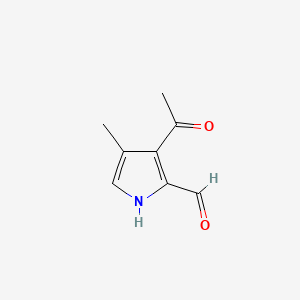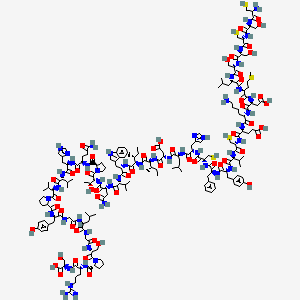
1-Methyl-2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Methyl-2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole, also known as MBTMP, is an organic compound consisting of a pyrrole ring with two methyl groups and two boron-based dioxaborolane groups. It is a versatile compound with numerous applications in the fields of chemistry, biology, and materials science.
Scientific Research Applications
Synthesis of Colored Polymers
Welterlich, Charov, and Tieke (2012) synthesized deeply colored polymers containing 1,3,4,6-tetraarylated pyrrolo[3,2-b]pyrrole-2,5-dione (isoDPP) units, employing a palladium-catalyzed polycondensation method. These polymers, soluble in organic solvents, displayed potential for various applications due to their unique color properties and molecular weights (Welterlich, Charov, & Tieke, 2012).
Structural and DFT Study of Boric Acid Ester Intermediates
Huang et al. (2021) explored the synthesis and structural characterization of compounds involving boric acid ester intermediates with benzene rings. The study included crystallographic analyses and density functional theory (DFT) calculations, revealing key physicochemical properties of these compounds (Huang et al., 2021).
Dithioketopyrrolopyrrole (DTPP)-Based Conjugated Polymers
Welterlich and Tieke (2013) prepared DTPP-based polymers with potential applications in electrochromic displays and other electronic devices. These polymers exhibited excellent solubility, photo-stability, and optical properties (Welterlich & Tieke, 2013).
Luminescent Properties of Fluorene Copolymers
Cheon et al. (2005) synthesized copolymers showing luminescent properties, which were characterized using various spectroscopic methods. These materials have potential applications in photonic devices (Cheon et al., 2005).
Synthesis and Crystal Structure of Methyl 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Huang et al. (2021) also focused on synthesizing and characterizing a specific boric acid ester derivative. The study combined experimental and theoretical approaches to understand the compound's properties (Huang et al., 2021).
Poly[bis(pyrrol-2-yl)arylenes] for Conducting Polymers
Sotzing et al. (1996) synthesized a series of conducting polymers with low oxidation potential monomers, showing stability in their electrically conducting form. These materials are significant for electronic applications (Sotzing et al., 1996).
Electrochemical Polymerization of IsoDPP Derivatives
Welterlich, Neudörfl, and Tieke (2015) prepared π-conjugated polymers containing isoDPP units, which demonstrated reversible oxidation and reduction behavior, making them suitable for electrochromic displays (Welterlich, Neudörfl, & Tieke, 2015).
properties
IUPAC Name |
1-methyl-2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29B2NO4/c1-14(2)15(3,4)22-18(21-14)12-10-11-13(20(12)9)19-23-16(5,6)17(7,8)24-19/h10-11H,1-9H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVGYKJQPDKDJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(N2C)B3OC(C(O3)(C)C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29B2NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60682225 |
Source


|
| Record name | 1-Methyl-2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60682225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole | |
CAS RN |
1218791-17-3 |
Source


|
| Record name | 1-Methyl-2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1218791-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60682225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

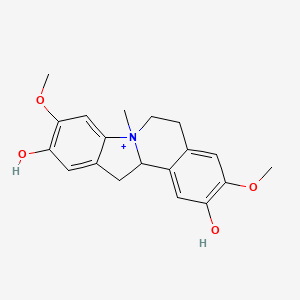

![5-trityl-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-ol;acetate](/img/structure/B571676.png)

